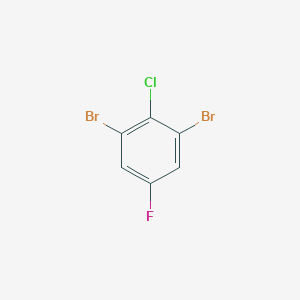
1,3-二溴-2-氯-5-氟苯
描述
1,3-Dibromo-2-chloro-5-fluorobenzene is a multi-substituted aromatic compound with distinct physical and chemical properties. It has been studied in various contexts, including its molecular structure and interaction in different states.
Synthesis Analysis
The synthesis of derivatives of bromo-fluoro-chlorobenzenes involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These compounds, including 1,3-dibromo-2-chloro-5-fluorobenzene, serve as precursors for various organic transformations (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-dibromo-2-chloro-5-fluorobenzene has been extensively studied using techniques like FTIR, Raman spectroscopy, and electron diffraction. These studies provide insights into its bonding and geometrical parameters (Ilango et al., 2008).
Chemical Reactions and Properties
1,3-Dibromo-2-chloro-5-fluorobenzene participates in various chemical reactions, including electrophilic aromatic substitutions and fluorination processes. These reactions are influenced by the presence of fluorine, bromine, and chlorine atoms in the benzene ring (Banks et al., 1999; Banks et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points and crystal structures, of fluorobenzene derivatives, including 1,3-dibromo-2-chloro-5-fluorobenzene, are influenced by molecular symmetry and intermolecular interactions. These properties are critical for understanding the compound's behavior in different physical states (Dziubek & Katrusiak, 2014).
Chemical Properties Analysis
The chemical properties of 1,3-dibromo-2-chloro-5-fluorobenzene, such as reactivity and stability, are dictated by the presence of halogen atoms. The compound exhibits unique reactivity patterns due to the electron-withdrawing effects of fluorine and the presence of bromine and chlorine (Misquitta et al., 2008).
科学研究应用
Spectroscopic Investigation : Ilango et al. (2008) conducted normal coordinate calculations of 1,3-Dibromo-2-chloro-5-fluorobenzene using Wilson's FG matrix mechanism based on General Valence Force Field (GVFF), providing insights into its vibrational properties (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction : Misquitta et al. (2008) predicted the crystal structure of C6Br2ClFH2, a molecule including 1,3-Dibromo-2-chloro-5-fluorobenzene, using first principles and SAPT(DFT) interaction energy calculations. The prediction closely matched the experimentally observed crystal (Misquitta, Welch, Stone, & Price, 2008).
Microwave Spectrum Analysis : Onda et al. (1994) reinvestigated the microwave spectrum of 1-chloro-3-fluorobenzene, providing important data on rotational and quartic centrifugal distortion constants and components of the nuclear quadrupole coupling tensor (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).
Electrochemical Fluorination Studies : Research by Horio et al. (1996) and Momota et al. (1995) explored electrochemical fluorination reactions of halobenzenes and chlorobenzene, respectively. These studies contribute to understanding the fluorination process of aromatic compounds, including those structurally related to 1,3-Dibromo-2-chloro-5-fluorobenzene (Horio, Momota, Kato, Morita, & Matsuda, 1996); (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes, including those similar to 1,3-Dibromo-2-chloro-5-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes are recognized for their weak binding to metal centers, making them suitable for non-coordinating solvents or as readily displaced ligands in catalysis (Pike, Crimmin, & Chaplin, 2017).
安全和危害
The compound is labeled with the GHS07 pictogram, and its hazard statements are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
1,3-dibromo-2-chloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDJJMHRYNBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369183 | |
| Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-chloro-5-fluorobenzene | |
CAS RN |
179897-90-6 | |
| Record name | 1,3-Dibromo-2-chloro-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



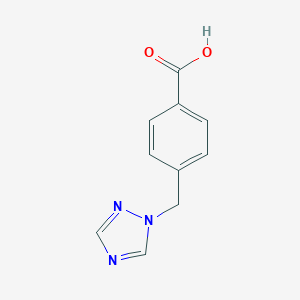
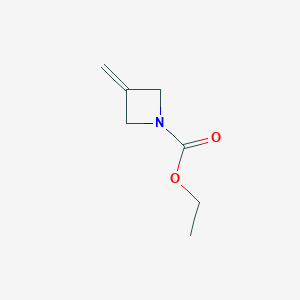
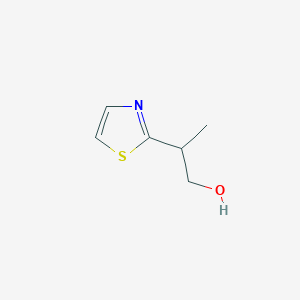
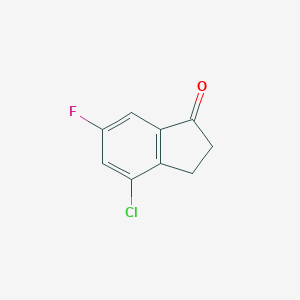
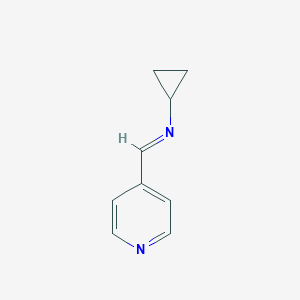
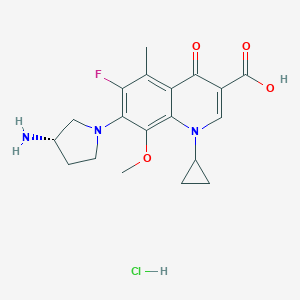
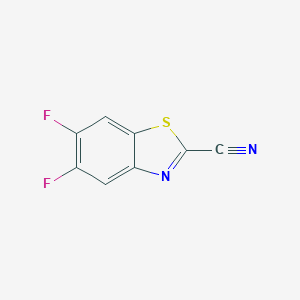
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
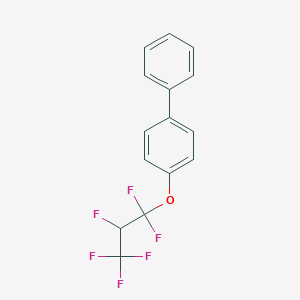
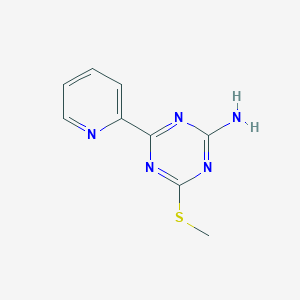
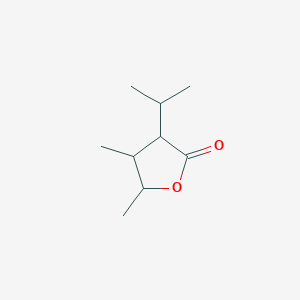
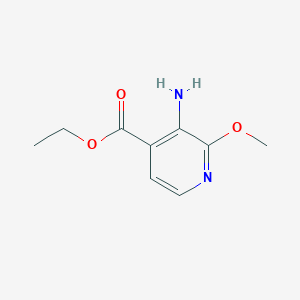
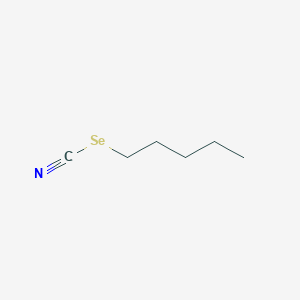
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)